molecular formula C16H19NO3 B3073012 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1017181-51-9

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No. B3073012
CAS RN: 1017181-51-9
M. Wt: 273.33 g/mol
InChI Key: BJFRAJCUGIITQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a major excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been widely used in scientific research to investigate the physiological and biochemical effects of glutamate transporters.

Mechanism of Action

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid inhibits the activity of glutamate transporters by binding to their substrate-binding sites. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their inhibition by 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid leads to an accumulation of extracellular glutamate. This, in turn, can lead to overactivation of glutamate receptors and excitotoxicity.
Biochemical and Physiological Effects:
2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has been shown to have a number of biochemical and physiological effects, including increased extracellular glutamate levels, increased glutamate receptor activation, and increased neuronal excitability. 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has also been shown to induce seizures and neuronal damage in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid in lab experiments is its high potency and specificity for glutamate transporters. 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is also relatively easy to synthesize and has a long shelf life. However, 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has some limitations, including its potential toxicity and its effects on other neurotransmitter systems. Additionally, the use of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid in animal models may not accurately reflect the effects of glutamate transporters in humans.

Future Directions

There are several future directions for research on 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid and glutamate transporters. One area of focus is the development of new and more specific inhibitors of glutamate transporters. Another area of focus is the investigation of the role of glutamate transporters in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the physiological and biochemical effects of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid and other glutamate transporter inhibitors.

Scientific Research Applications

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. For example, 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has been used to study the effects of glutamate transporters on synaptic plasticity, learning, and memory. 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has also been used to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and traumatic brain injury.

properties

IUPAC Name

2-[2-(4-tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-13(9-14(18)19)17-15(20-10)11-5-7-12(8-6-11)16(2,3)4/h5-8H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFRAJCUGIITQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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